molecular formula C10H9NO4 B12967647 Phenyl (S)-2-oxooxazolidine-5-carboxylate

Phenyl (S)-2-oxooxazolidine-5-carboxylate

Cat. No.: B12967647
M. Wt: 207.18 g/mol
InChI Key: CKNRNMFFJYUYCU-QMMMGPOBSA-N
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Description

Phenyl (S)-2-oxooxazolidine-5-carboxylate is a chemical compound that belongs to the class of oxazolidines It is characterized by the presence of a phenyl group attached to an oxazolidine ring, which contains a carboxylate group at the 5-position and an oxo group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (S)-2-oxooxazolidine-5-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid ester with an isocyanate, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl (S)-2-oxooxazolidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyl (S)-2-oxooxazolidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (S)-2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: Phenyl (S)-2-oxooxazolidine-5-carboxylate is unique due to the presence of both the oxo and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

phenyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C10H9NO4/c12-9(8-6-11-10(13)15-8)14-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1

InChI Key

CKNRNMFFJYUYCU-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1)C(=O)OC2=CC=CC=C2

Canonical SMILES

C1C(OC(=O)N1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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